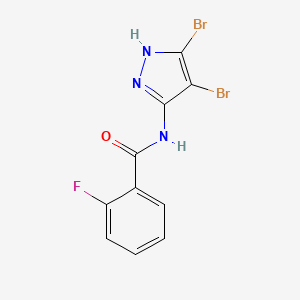

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide

Description

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a pyrazole core substituted with bromine atoms at positions 3 and 4, and a 2-fluorobenzamide group at the pyrazole’s 5-position.

Properties

IUPAC Name |

N-(4,5-dibromo-1H-pyrazol-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2FN3O/c11-7-8(12)15-16-9(7)14-10(17)5-3-1-2-4-6(5)13/h1-4H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTWNJQXTADBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NNC(=C2Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atoms at the 3 and 4 positions.

Coupling with 2-Fluorobenzoyl Chloride: The brominated pyrazole is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrazole derivatives, while oxidation reactions can produce pyrazole oxides.

Scientific Research Applications

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogen Substitution :

- Bromine at pyrazole positions 3 and 4 (target compound) increases molecular weight and lipophilicity (LogP ~3.2) compared to fluorine-substituted analogs like N-(2,3-Difluorophenyl)-2-fluorobenzamide (LogP ~2.8) . Bromine’s larger atomic radius may enhance SDH binding via hydrophobic interactions, though direct activity data for the dibromo derivative remains unreported.

- Fluorine at the benzamide 2-position (common across analogs) improves metabolic stability and electron-deficient aromatic interactions in enzyme active sites .

Steric and Electronic Effects :

- The diphenyl substitution in N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide introduces steric hindrance, likely reducing SDH affinity compared to halogenated derivatives .

- Methoxy groups (e.g., 3,5-dimethoxy analog ) lower LogP (~1.5) but may reduce SDH inhibition due to weaker electron-withdrawing effects compared to halogens.

Biological Activity Trends :

- Fluorine/chlorine-substituted pyrazolyl-benzamides (e.g., N-(2,3-Difluorophenyl)-2-fluorobenzamide) exhibit strong SDH inhibition (IC₅₀ = 0.8 μM), attributed to optimal halogen size and placement . Bromine’s larger size in the target compound may enhance target residence time but could compromise solubility, necessitating formulation adjustments.

Computational and Experimental Insights

- Molecular Modeling: Studies on similar compounds (e.g., Wang et al. ) suggest that halogen substituents at pyrazole positions 3 and 4 optimize SDH binding by occupying hydrophobic pockets in the enzyme’s ubiquinone site. Bromine’s polarizability may strengthen van der Waals interactions compared to fluorine or chlorine.

- Synthetic Accessibility : Brominated derivatives generally require harsher reaction conditions (e.g., bromine gas or NBS) compared to fluorinated analogs synthesized via nucleophilic aromatic substitution .

Biological Activity

N-(3,4-dibromo-1H-pyrazol-5-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 649578-34-7

Biological Activity

Recent studies have highlighted various biological activities associated with this compound. The compound exhibits:

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes, potentially inhibiting their function .

- Antitumor Activity : Research indicates that pyrazole derivatives can exhibit significant antitumor effects. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic applications targeting diseases like cancer or infectious diseases .

The biological activity of this compound is attributed to its ability to interact with molecular targets:

- Kinase Inhibition : The compound may inhibit kinases that are crucial in signaling pathways for cell growth and division. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Mechanisms : It is hypothesized that the compound disrupts microbial cell wall synthesis or other vital processes, leading to cell death .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibits cell proliferation in vitro | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Case Study: Antitumor Activity

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound showed significant inhibition of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response, where higher concentrations led to increased cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.